Neopyochelin II

Vue d'ensemble

Description

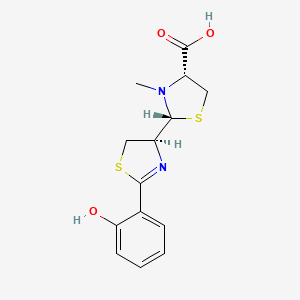

Neopyochelin II is a siderophore, a type of molecule that binds and transports iron in microorganisms. It is a derivative of pyochelin, which is produced by certain bacteria under iron-deficient conditions. This compound has a molecular formula of C14H16N2O3S2 and a molecular weight of 324.42 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of neopyochelin II involves several steps. Initially, 2-hydroxybenzonitrile is condensed with L-cysteine hydrochloride to form a carboxylic acid intermediate. This intermediate is then reduced to an aldehyde using diisobutylaluminium hydride (DIBAL-H) at -78°C. The aldehyde is subsequently condensed with N-methyl-L-cysteine hydrochloride to yield this compound .

Industrial Production Methods

Industrial production of this compound is not well-documented, likely due to its specialized use in research and low natural abundance. The synthesis is typically carried out in laboratory settings using the aforementioned methods.

Analyse Des Réactions Chimiques

Types of Reactions

Neopyochelin II undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different products, depending on the conditions and reagents used.

Reduction: Reduction reactions can modify the functional groups present in this compound.

Substitution: this compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Reaction conditions vary but often involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation may yield different oxidized forms of the compound, while reduction may produce various reduced derivatives .

Applications De Recherche Scientifique

Neopyochelin II has several scientific research applications:

Chemistry: It is used to study the synthesis and reactivity of siderophores.

Biology: this compound helps in understanding iron acquisition and regulation in microorganisms.

Medicine: Research on this compound contributes to the development of antibiotics and treatments for iron-related disorders.

Mécanisme D'action

Neopyochelin II exerts its effects by binding to ferric iron (Fe3+) with high affinity. This binding facilitates the transport of iron into microbial cells, where it is essential for various biochemical processes. The molecular targets of this compound include iron transport proteins and receptors on the microbial cell surface .

Comparaison Avec Des Composés Similaires

Similar Compounds

Pyochelin I and II: These are stereoisomers of neopyochelin II with similar structures and functions.

Yersiniabactin: Another siderophore with a similar iron-binding mechanism.

Enterobactin: A highly efficient siderophore produced by Escherichia coli.

Uniqueness

This compound is unique due to its specific stereochemistry and the particular microbial strains that produce it. Its distinct structure allows for specific interactions with microbial iron transport systems, making it a valuable compound for research .

Activité Biologique

Neopyochelin II is a siderophore derived from the bacterium Pseudomonas aeruginosa, primarily involved in iron acquisition, which is critical for bacterial growth and pathogenicity. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Overview of this compound

This compound is a stereoisomeric compound related to pyochelin, a well-studied siderophore known for its role in iron transport. While pyochelin has been extensively characterized, this compound's biological activities have only recently begun to be explored. The differences in their structures lead to variations in their effectiveness as iron chelators and their overall biological impact.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various bacterial strains. Research indicates that it can promote growth in iron-depleted environments, similar to pyochelin. However, this compound shows less biological activity compared to pyochelin in iron transport assays, suggesting a reduced efficacy in iron acquisition .

Table 1: Comparative Biological Activity of this compound and Pyochelin

| Compound | Iron Transport Efficacy | Antimicrobial Activity | Notes |

|---|---|---|---|

| This compound | Moderate | Moderate | Less effective than pyochelin |

| Pyochelin | High | High | Well-characterized siderophore |

The primary mechanism through which this compound exerts its biological effects is by chelating iron from the environment. This process is crucial for bacterial survival, particularly in host tissues where free iron is limited. The binding affinity of this compound for iron ions allows Pseudomonas aeruginosa to thrive in competitive environments.

In vitro studies have shown that this compound can enhance the growth of Pseudomonas aeruginosa under iron-limiting conditions, supporting its role as an essential nutrient acquisition tool . Additionally, the compound's ability to form complexes with metals may also contribute to its biological activities.

Case Studies

-

Siderophore Interaction with Host Immunity

A study demonstrated that this compound could modulate immune responses by sequestering iron, thereby influencing the host's ability to mount an effective immune response against Pseudomonas aeruginosa. This interaction highlights the dual role of siderophores as both nutrient acquisition tools and potential virulence factors. -

Comparative Analysis with Other Siderophores

In a comparative study involving various siderophores, this compound was assessed alongside other compounds like enterobactin and pyoverdine. Results indicated that while this compound was effective in promoting bacterial growth, its overall iron-chelating ability was inferior to that of enterobactin, underscoring the need for further structural modifications to enhance its efficacy .

Future Directions

Given its role in microbial pathogenesis, further research into this compound could unveil new therapeutic avenues for combating infections caused by Pseudomonas aeruginosa. Potential strategies may include:

- Structural Modifications : Enhancing the chelation properties through chemical modifications could improve its efficacy.

- Combination Therapies : Using this compound in conjunction with antibiotics may enhance treatment outcomes against resistant strains.

- Targeted Drug Delivery : Investigating the use of this compound as a carrier for drug delivery systems targeting bacterial cells.

Propriétés

IUPAC Name |

(2R,4R)-2-[(4S)-2-(2-hydroxyphenyl)-4,5-dihydro-1,3-thiazol-4-yl]-3-methyl-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3S2/c1-16-10(14(18)19)7-21-13(16)9-6-20-12(15-9)8-4-2-3-5-11(8)17/h2-5,9-10,13,17H,6-7H2,1H3,(H,18,19)/t9-,10-,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYBZAGXTZXPYND-OUJBWJOFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(CSC1C2CSC(=N2)C3=CC=CC=C3O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@@H](CS[C@@H]1[C@@H]2CSC(=N2)C3=CC=CC=C3O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00855097 | |

| Record name | (4R,4'S)-3-Methyl-2'-(6-oxocyclohexa-2,4-dien-1-ylidene)[2,4'-bi-1,3-thiazolidine]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00855097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164104-34-1 | |

| Record name | (4R,4'S)-3-Methyl-2'-(6-oxocyclohexa-2,4-dien-1-ylidene)[2,4'-bi-1,3-thiazolidine]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00855097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.